(3S,4S)-PF-06459988

Catalog No.
S539183
CAS No.
1428774-45-1
M.F
C19H22ClN7O3
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-PF-06459988

CAS Number

1428774-45-1

Product Name

(3S,4S)-PF-06459988

IUPAC Name

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H22ClN7O3

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1

InChI Key

ODMXWZROLKITMS-RISCZKNCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-06459988; PF06459988; PF 06459988; PF-6459988; PF 6459988; PF6459988.

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Isomeric SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C

The exact mass of the compound 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one is 431.1473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(3S,4S)-PF-06459988 is a third-generation, orally bioavailable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its defining procurement characteristic is its high potency against EGFR variants containing the T790M gatekeeper mutation, which confers resistance to first-generation inhibitors, combined with significantly lower activity against wild-type (WT) EGFR. This selective activity profile makes it a specialized tool for investigating acquired resistance mechanisms in non-small-cell lung cancer (NSCLC) models and other contexts where precise targeting of mutant EGFR is required.

The precise (3S,4S) stereochemistry of PF-06459988 is critical for its specific binding and inhibitory activity. EGFR, like most biological targets, is chiral; using a racemic mixture or an alternative stereoisomer would introduce inactive or differentially active components, leading to unpredictable target engagement, reduced effective potency, and fundamentally irreproducible experimental results. Furthermore, substitution with first-generation EGFR inhibitors (e.g., erlotinib, gefitinib) is inappropriate for studying acquired resistance, as these compounds are largely ineffective against the T790M mutation that PF-06459988 is specifically designed to inhibit. Procuring the specified (3S,4S) isomer is therefore essential for any study requiring consistent and target-validated outcomes.

Superior Cellular Selectivity for Mutant EGFR over Wild-Type (WT)

(3S,4S)-PF-06459988 demonstrates approximately 198-fold greater potency against cells expressing the drug-resistant L858R/T790M double mutant EGFR compared to cells expressing WT EGFR. This high selectivity index is a key differentiator from first-generation inhibitors, which potently inhibit WT EGFR and are associated with mechanism-based toxicities.

Evidence DimensionCellular IC50 (EGFR Autophosphorylation)
Target Compound Data4 nM (in H1975 cells; L858R/T790M mutant)
Comparator Or Baseline790 nM (in A549 cells; WT EGFR)
Quantified Difference~198-fold selectivity for mutant vs. WT
ConditionsCell-based assay measuring inhibition of EGFR autophosphorylation.

This selectivity allows for the clear attribution of experimental results to the inhibition of mutant EGFR, minimizing confounding off-target effects from WT EGFR inhibition.

Maintained Potency Against T790M Mutation Where First-Generation Inhibitors Fail

In a direct cellular comparison, (3S,4S)-PF-06459988 is over 2500-fold more potent than the first-generation inhibitor Erlotinib at inhibiting the proliferation of H1975 cells, which harbor the T790M resistance mutation. This demonstrates its utility as a tool compound specifically for research models where T790M-mediated resistance is the primary biological question.

Evidence DimensionCellular IC50 (EGFR Autophosphorylation)
Target Compound Data4 nM
Comparator Or BaselineErlotinib: >10,000 nM
Quantified Difference>2500-fold higher potency
ConditionsH1975 human lung adenocarcinoma cell line (L858R/T790M).

This justifies procurement for any research on acquired resistance mechanisms, where first-generation compounds like erlotinib are ineffective and cannot be used.

Reduced Intrinsic Reactivity for Improved Handling and Target Specificity

The electrophilic acrylamide 'warhead' of (3S,4S)-PF-06459988 was engineered for minimal intrinsic chemical reactivity, a key attribute for processability and experimental reproducibility. When measured in a glutathione buffer, its warhead is 24-fold less reactive than that of the earlier generation irreversible inhibitor, canertinib. This reduced reactivity minimizes the potential for non-specific covalent modification of off-target proteins.

Evidence DimensionRelative Half-Life (Warhead Reactivity)
Target Compound Data24 (relative to canertinib)
Comparator Or BaselineCanertinib: 1
Quantified Difference24-fold lower intrinsic reactivity
ConditionsAssay measuring half-life in glutathione buffer at pH 7.4.

Lower reactivity improves stability in experimental media and reduces the risk of confounding data from non-specific covalent binding, ensuring observed effects are due to specific EGFR engagement.

Isolating Mutant EGFR Signaling Pathways in T790M+ Models

Due to its ~198-fold selectivity for mutant over WT EGFR, this compound is the correct choice for studies designed to dissect T790M-driven signaling cascades without the confounding cellular responses caused by broad EGFR inhibition.

In Vitro and In Vivo Models of Acquired TKI Resistance

The compound's high potency against T790M-mutant cells, where first-generation inhibitors are inactive, makes it an essential tool for validating resistance mechanisms and screening for therapies that can overcome them.

Reproducible Covalent Inhibition and Target Occupancy Studies

The engineered low reactivity of the covalent warhead makes this a more reliable tool for studies where target-specific covalent modification is the desired outcome, reducing the risk of non-specific binding that can compromise data interpretation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

431.1472653 Da

Monoisotopic Mass

431.1472653 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5IE92SK9EB

Wikipedia

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Dates

Last modified: 08-15-2023
1: Cheng H, Nair SK, Murray BW, Almaden C, Bailey S, Baxi S, Behenna DC,

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